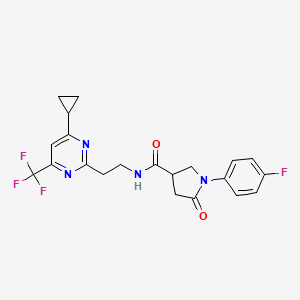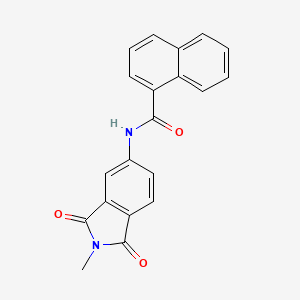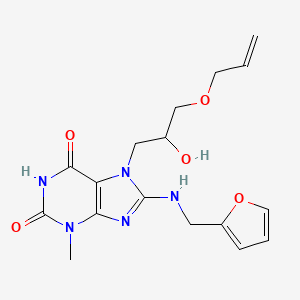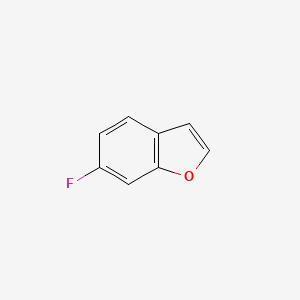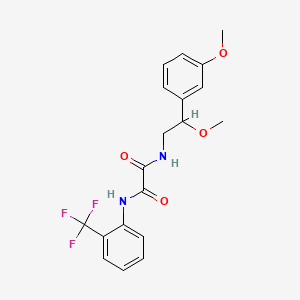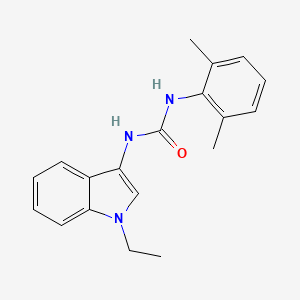
1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, commonly known as GSK-3β inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. GSK-3β (Glycogen Synthase Kinase-3 beta) is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, cell cycle regulation, and apoptosis. The inhibition of GSK-3β has been shown to have therapeutic effects in several diseases, including Alzheimer's disease, diabetes, cancer, and bipolar disorder.
作用機序
The GSK-3β inhibitor works by inhibiting the activity of GSK-3β, which is involved in various cellular processes. GSK-3β is a negative regulator of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival. The inhibition of GSK-3β leads to the activation of the Wnt signaling pathway, which has been shown to have therapeutic effects in several diseases.
Biochemical and Physiological Effects:
The GSK-3β inhibitor has been shown to have several biochemical and physiological effects. In Alzheimer's disease, the inhibition of GSK-3β has been shown to reduce the accumulation of amyloid-beta plaques and tau protein, which are the hallmarks of the disease. In diabetes, the inhibition of GSK-3β has been shown to improve insulin sensitivity and glucose metabolism. In cancer, the inhibition of GSK-3β has been shown to induce apoptosis and inhibit tumor growth. In bipolar disorder, the inhibition of GSK-3β has been shown to regulate mood stabilizers.
実験室実験の利点と制限
The GSK-3β inhibitor has several advantages and limitations for lab experiments. The advantages include its specificity, potency, and ease of use. The limitations include its potential toxicity, stability, and solubility issues.
将来の方向性
The GSK-3β inhibitor has several potential future directions. The future directions include the development of more potent and specific inhibitors, the identification of new therapeutic targets, and the optimization of dosing and administration regimens. Additionally, the GSK-3β inhibitor could be used in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of 1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves the reaction of 2,6-dimethylphenyl isocyanate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of 1H-indole-3-carboxylic acid. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature for several hours, followed by purification using column chromatography.
科学的研究の応用
The GSK-3β inhibitor has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, the inhibition of GSK-3β has been shown to reduce the accumulation of amyloid-beta plaques and tau protein, which are the hallmarks of the disease. In diabetes, the inhibition of GSK-3β has been shown to improve insulin sensitivity and glucose metabolism. In cancer, the inhibition of GSK-3β has been shown to induce apoptosis and inhibit tumor growth. In bipolar disorder, the inhibition of GSK-3β has been shown to regulate mood stabilizers.
特性
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-4-22-12-16(15-10-5-6-11-17(15)22)20-19(23)21-18-13(2)8-7-9-14(18)3/h5-12H,4H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFCUDLGDNJQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2850027.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2850030.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2850032.png)
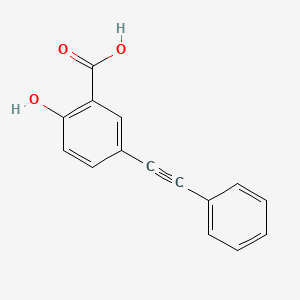

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2850036.png)
